Binding Free Energy Advantage of the 5-Oxo-Octahydropyrrolo[3,2-b]pyridine Scaffold Over Erdafitinib at FGFR3
A derivative built upon the same octahydropyrrolo[3,2-b]pyridin-5-one scaffold as the target compound, Asinex-5082, demonstrated a binding free energy (ΔG_bind) of −39.3 kcal/mol toward FGFR3, compared to −29.9 kcal/mol for the approved drug Erdafitinib, representing a 9.4 kcal/mol (31%) improvement in predicted binding affinity [1]. Critically, Asinex-5082 could not stably bind VEGFR2, conferring high inhibitory selectivity, whereas Erdafitinib inhibits both kinases [1]. The selectivity arises from the scaffold's carbonyl (C=O) linkage between the benzodioxane and N-heterocyclic rings, which restricts free rotation and prevents entry into the smaller DFG-out VEGFR2 pocket [1]. This evidence establishes the intrinsic pharmacological value of the 5-oxo-octahydropyrrolo[3,2-b]pyridine core as a selectivity-conferring motif.
| Evidence Dimension | Binding free energy (MMPBSA) to FGFR3 kinase |
|---|---|
| Target Compound Data | Asinex-5082 (octahydropyrrolo[3,2-b]pyridin-5-one derivative): −39.3 kcal/mol [1] |
| Comparator Or Baseline | Erdafitinib (approved FGFR inhibitor): −29.9 kcal/mol [1] |
| Quantified Difference | ΔΔG = −9.4 kcal/mol (31% greater binding affinity); VEGFR2 binding: no stable binding vs. Erdafitinib dual inhibition |
| Conditions | Molecular dynamics simulation + MMPBSA calculation; FGFR3 DFG-in conformation; Drugbank and Asinex compound libraries |
Why This Matters
For FGFR3-targeted drug discovery programs, building blocks containing the 5-oxo-octahydropyrrolo[3,2-b]pyridine scaffold offer a validated path to kinase selectivity that the non-oxo or des-Boc analogs cannot provide.
- [1] Wang X, Ye C, Li E, Xu L, Lin W, Chen G. Discovery of octahydropyrrolo[3,2-b]pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. J Cell Biochem. 2023;124(2):221-238. doi:10.1002/jcb.30357. View Source
